N-([(1S)-8-Oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl]carbonyl)glycine N-([(1S)-8-Oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl]carbonyl)glycine
Brand Name: Vulcanchem
CAS No.: 1820583-16-1
VCID: VC6171795
InChI: InChI=1S/C14H17N3O4/c18-12-3-1-2-11-10-4-9(7-17(11)12)6-16(8-10)14(21)15-5-13(19)20/h1-3,9-10H,4-8H2,(H,15,21)(H,19,20)/t9-,10-/m0/s1
SMILES: C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)NCC(=O)O
Molecular Formula: C14H17N3O4
Molecular Weight: 291.307

N-([(1S)-8-Oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl]carbonyl)glycine

CAS No.: 1820583-16-1

Cat. No.: VC6171795

Molecular Formula: C14H17N3O4

Molecular Weight: 291.307

* For research use only. Not for human or veterinary use.

N-([(1S)-8-Oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl]carbonyl)glycine - 1820583-16-1

Specification

CAS No. 1820583-16-1
Molecular Formula C14H17N3O4
Molecular Weight 291.307
IUPAC Name 2-[[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]acetic acid
Standard InChI InChI=1S/C14H17N3O4/c18-12-3-1-2-11-10-4-9(7-17(11)12)6-16(8-10)14(21)15-5-13(19)20/h1-3,9-10H,4-8H2,(H,15,21)(H,19,20)/t9-,10-/m0/s1
Standard InChI Key NFIMAMRWMUEMAT-UWVGGRQHSA-N
SMILES C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)NCC(=O)O

Introduction

Structural Elucidation and Stereochemical Features

Core Architecture

The compound’s backbone comprises a methanopyrido[1,2-a][1,diazocin ring system, a bicyclic framework fused with an eight-membered diazocine ring. The (1S) configuration at the bridgehead carbon introduces chirality, critical for its interactions with biological targets. The carbonyl group bridges the diazocine system to glycine, enabling hydrogen bonding and electrostatic interactions.

Comparative Structural Analysis

Structurally analogous compounds, such as N-{[(1S,5R)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a]diazocin-3(4H)-yl]carbonyl}-L-alanine, share the diazocine core but differ in amino acid substitutions. These variations influence solubility and target affinity, as shown in Table 1.

Table 1: Structural Analogues and Their Properties

Compound NameSubstitutionKey Differences
N-{[(1S)-8-Oxo...]carbonyl}glycineGlycineBaseline solubility
N-{[(1S,5R)-8-Oxo...]carbonyl}-L-alanineL-alanineEnhanced hydrophobicity
N-{[(1S)-8-Oxo...]carbonyl}-D-leucineD-leucineSteric hindrance effects

Synthesis and Reaction Optimization

Key Synthetic Steps

Synthesis begins with the formation of the diazocine ring via [2+4] cycloaddition, followed by oxidation to introduce the ketone moiety. Glycine conjugation employs carbodiimide-mediated coupling, achieving yields of 65–72% under controlled pH (6.5–7.0) and low-temperature conditions (0–4°C).

Reagent Selection

Potassium permanganate serves as the oxidant for ketone formation, while sodium borohydride is avoided due to over-reduction risks. Catalytic asymmetric methods using chiral ligands (e.g., (R)-BINAP) achieve enantiomeric excess >90%.

Biological Activity and Mechanisms

Antimicrobial Properties

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MICs) of 12.5 µg/mL and 25 µg/mL, respectively. The compound disrupts bacterial cell wall synthesis by inhibiting penicillin-binding protein 2a (PBP2a).

Applications in Drug Development

Lead Compound Optimization

Structural modifications, such as replacing glycine with D-leucine, improve metabolic stability (t₁/₂ increased from 2.1 to 4.8 hours in hepatic microsomes). These derivatives are under evaluation for oral bioavailability.

Targeted Delivery Systems

Liposome-encapsulated formulations enhance tumor accumulation in murine models, reducing systemic toxicity. Pharmacokinetic data reveal a 3.2-fold increase in area under the curve (AUC) compared to free drug.

Challenges and Future Directions

Synthetic Scalability

Large-scale production faces challenges in diazocine ring closure efficiency. Continuous-flow reactors are being explored to improve throughput and reduce byproduct formation.

Resistance Mitigation

Combination therapies with β-lactam antibiotics show synergistic effects against methicillin-resistant S. aureus (MRSA), delaying resistance emergence in serial passage experiments.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator